![molecular formula C17H13F3N4O2S B2637878 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-72-6](/img/structure/B2637878.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, a pyridine ring, and a trifluoromethyl group. Compounds with these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-thiadiazole and pyridine rings would give the molecule a planar structure in that region, while the trifluoromethyl group would add some bulkiness .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitrogen atoms in the 1,3,4-thiadiazol and pyridine rings could potentially act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,3,4-thiadiazol and pyridine rings and the trifluoromethyl group could affect its solubility in different solvents .Scientific Research Applications
Metabolism and Disposition Studies
- Disposition and Metabolism of SB-649868 : This study focused on the metabolism and disposition of SB-649868, an orexin receptor antagonist, in humans. The compound underwent extensive metabolism with principal pathways involving oxidation of the benzofuran ring. The study provided detailed insights into the metabolic pathways and elimination profiles of this class of compounds, which is valuable for understanding the pharmacokinetics of structurally related compounds (Renzulli et al., 2011).
Pharmacokinetics and Toxicology
- Clinical Pharmacology of Cefazedone : This research evaluated the tolerance and pharmacokinetics of cefazedone, a cephalosporin antibiotic, in humans. The insights gained from the pharmacokinetic profile and tolerance of cefazedone can be indirectly relevant for understanding the behavior of other complex molecules in biological systems (Ungethüm & Leopoid, 1979).
Radioligand Development and Imaging Studies
- Human PET Study of [11C]HMS011 : This study developed and analyzed a novel PET ligand, [11C]HMS011, for AMPA receptors, highlighting the potential of such compounds in neuroimaging and the study of neuropsychiatric disorders (Takahata et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c1-10-22-23-16(27-10)21-14(25)13-6-3-7-24(15(13)26)9-11-4-2-5-12(8-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBYRWOUBNHHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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